2-Pyrrolidin-1-ylnicotinamide - 784083-31-4

2-Pyrrolidin-1-ylnicotinamide

Catalog Number: EVT-3024701
CAS Number: 784083-31-4
Molecular Formula: C10H13N3O
Molecular Weight: 191.234
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(Pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

  • Compound Description: This compound serves as a synthetic intermediate containing both a nitrogen-containing heterocycle and a borate ester group. It is synthesized through nucleophilic substitution and Suzuki reactions. []
  • Relevance: This compound shares the core 2-(pyrrolidin-1-yl)pyridine structure with 2-Pyrrolidin-1-ylnicotinamide. The difference lies in the substituent at the 5-position of the pyridine ring. []

(((2-(Pyrrolidin-1-yl)ethyl)imino)methyl)naphthalen-2-ol (HL)

  • Compound Description: This compound is a Schiff base ligand that forms complexes with copper(II) and cobalt(III). These complexes exhibit inhibitory activity against Jack bean urease. []
  • Relevance: Although structurally distinct from 2-Pyrrolidin-1-ylnicotinamide, this compound features a pyrrolidine ring linked to a larger aromatic system via an ethyl linker and an imine group. This shared motif suggests potential exploration of similar modifications on 2-Pyrrolidin-1-ylnicotinamide. []

4-Chloro-2-(((2-(pyrrolidin-1-yl)ethyl)imino)methyl)phenol (HL)

  • Compound Description: Similar to the previous compound, this is a Schiff base ligand forming complexes with zinc(II). These complexes also demonstrate inhibitory activity against Jack bean urease. []
  • Relevance: This compound shares the pyrrolidine ring linked through an ethyl group and an imine to a phenolic ring system with (((2-(Pyrrolidin-1-yl)ethyl)imino)methyl)naphthalen-2-ol. The presence of a chloro substituent on the phenolic ring highlights potential halogenation as a modification strategy for 2-Pyrrolidin-1-ylnicotinamide. []

1-(4-Fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP)

  • Compound Description: This compound is a cathinone derivative identified as a new psychoactive substance. It is characterized by various analytical techniques including X-ray crystallography and mass spectrometry. []
  • Relevance: This compound, although belonging to a different chemical class, shares the 2-(pyrrolidin-1-yl)ethan-1-one moiety with a subset of compounds discussed in the context of monoamine uptake inhibitors. This structural similarity suggests potential exploration of 2-Pyrrolidin-1-ylnicotinamide derivatives with extended alkyl chains and substitutions at the alpha-position. [, ]

N-Ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone)

  • Compound Description: This compound is another cathinone derivative detected as a new psychoactive substance alongside 4-F-3-Me-α-PVP. Its identification highlights the continuous emergence of new psychoactive substances with similar structural features. []
  • Relevance: While lacking the pyrrolidine ring, this compound emphasizes the prevalence of substituted amino groups and extended alkyl chains in cathinones and psychoactive substances. These structural elements could be incorporated into 2-Pyrrolidin-1-ylnicotinamide derivatives to explore potential pharmacological activity. []

1-(4-Methylphenyl)-2-(pyrrolidin-1-yl)hexan-1-one (4-MPHP)

  • Compound Description: This cathinone derivative was characterized by X-ray crystallography after being seized on the illegal drug market, showcasing the importance of structural characterization for novel psychoactive substances. []
  • Relevance: This compound further strengthens the observation that extending the alkyl chain length and introducing substituents on the aromatic ring are common modification strategies for cathinones. These modifications can be considered for 2-Pyrrolidin-1-ylnicotinamide to explore potential structure-activity relationships. []

4-Methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one (α-PiHP)

  • Compound Description: Another cathinone derivative identified by X-ray crystallography as a new psychoactive substance, highlighting the ongoing need for analytical characterization and understanding of these compounds. []
  • Relevance: The structure of this compound, particularly the presence of a methyl group alpha to the carbonyl group, further underscores the significance of subtle structural modifications in influencing the pharmacological profiles of cathinones, information relevant for designing 2-Pyrrolidin-1-ylnicotinamide analogs. []

2-(Methylamino)-1-(4-methylphenyl)pentan-1-one (4-MPD)

  • Compound Description: This cathinone derivative, identified through X-ray crystallography, further exemplifies the diversity within cathinones emerging on the new psychoactive substances market. []
  • Relevance: The presence of a methylamino group in this compound, in contrast to the pyrrolidine ring found in other cathinones, provides insight into alternative substituents for exploring the structure-activity relationship of 2-Pyrrolidin-1-ylnicotinamide. []

1-(4-Chlorophenyl)-2-(Dimethylamino)Propan-1-One (N-Methyl-Clephedrone, 4-CDC)

  • Compound Description: This synthetic cathinone, identified through various analytical techniques, further underscores the importance of comprehensive characterization for new psychoactive substances. []
  • Relevance: Similar to 4-MPD, the dimethylamino substituent in this compound offers another alternative to the pyrrolidine ring for exploring the structure-activity relationship of 2-Pyrrolidin-1-ylnicotinamide. []

1-(1,3-Benzodioxol-5-yl)-2-(Tert-Butylamino)Propan-1-One (tBuONE, Tertylone, MDPT)

  • Compound Description: This synthetic cathinone, characterized alongside 4-CDC, highlights the continuous emergence of new psychoactive substances demanding accurate identification and characterization. []
  • Relevance: The tert-butylamino substituent in this compound, while structurally distinct from the pyrrolidine ring, offers yet another alternative for investigating the structure-activity relationship of 2-Pyrrolidin-1-ylnicotinamide. []

1-(4-Fluorophenyl)-2-(Pyrrolidin-1-yl)Hexan-1-One (4-FPHP)

  • Compound Description: This synthetic cathinone, identified with other cathinone analogs, emphasizes the ongoing need for monitoring and characterizing new psychoactive substances. []
  • Relevance: The presence of a fluoro substituent on the aromatic ring, similar to 4-MPHP and 4-F-3-Me-α-PVP, reinforces the potential for halogenation as a modification strategy for 2-Pyrrolidin-1-ylnicotinamide. []

1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-one (α-PVP)

  • Compound Description: This compound is a psychomotor stimulant that acts as a potent blocker at dopamine and norepinephrine transporters. Its effects are similar to MDPV, methamphetamine, and cocaine. []
  • Relevance: This compound shares the 1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one core structure with 2-Pyrrolidin-1-ylnicotinamide. This similarity highlights a potential starting point for developing novel compounds with dopaminergic or adrenergic activity. []

1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone)

  • Compound Description: Pyrovalerone analogs, especially the S-enantiomer of the parent compound, are selective inhibitors of dopamine and norepinephrine transporters. They show potential as medications for cocaine abuse. []
  • Relevance: This compound, an analog of α-PVP, further emphasizes the potential of this structural class as monoamine reuptake inhibitors. Modifying 2-Pyrrolidin-1-ylnicotinamide to incorporate the pyrovalerone scaffold could lead to compounds with similar pharmacological profiles. []

2-(4-benzyloxyphenyl)-N-[1-(2-pyrrolidin-1-yl-ethyl)-1H-indazol-6-yl]acetamide (7a)

  • Compound Description: This compound is a potent and orally efficacious melanin-concentrating hormone receptor 1 (MCHr1) antagonist. It exhibits good plasma and CNS exposure upon oral dosing in diet-induced obese mice. []
  • Relevance: This compound shares the 2-(pyrrolidin-1-yl)ethyl moiety with 2-Pyrrolidin-1-ylnicotinamide. The presence of this moiety in a potent MCHr1 antagonist suggests that modifications of 2-Pyrrolidin-1-ylnicotinamide incorporating similar structural features may lead to compounds with activity at the MCHr1 receptor. []

4-chloro-3-(5-methyl-3-{[4-(2-pyrrolidin-1-ylethoxy)phenyl]amino}-1,2,4-benzotriazin-7-yl)phenyl benzoate (TG100801)

  • Compound Description: This compound is a topically administered prodrug currently in clinical trials for age-related macular degeneration (AMD). It targets VEGFr2 and Src family kinases, inhibiting vascular leak and potentially treating edema associated with AMD. []
  • Relevance: This compound contains the 2-(pyrrolidin-1-yl)ethoxy motif, which is structurally similar to the 2-(pyrrolidin-1-yl)ethyl group present in 2-Pyrrolidin-1-ylnicotinamide. This similarity, along with the compound's clinical relevance for AMD, suggests that modifications of 2-Pyrrolidin-1-ylnicotinamide incorporating this structural feature might be worthwhile to investigate for potential therapeutic applications. []

2-Methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242)

  • Compound Description: This compound is a high-affinity antagonist selective for κ-opioid receptors (KOR). It exhibits potential therapeutic benefits for depression and addiction disorders. [, ]
  • Relevance: While this compound incorporates a sulfonyl group not present in 2-Pyrrolidin-1-ylnicotinamide, it highlights the potential for developing biphenyl derivatives with a 2-(pyrrolidin-1-yl) substituent as potential therapeutic agents, particularly targeting the KOR receptor. [, ]

2-(Pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one derivatives

  • Compound Description: This class of compounds exhibits potent histamine-3 receptor antagonist activity. Compound 39 within this series demonstrated potent in vitro and in vivo activity, good selectivity, and favorable pharmacokinetic properties. []
  • Relevance: This class, particularly compound 39, emphasizes the pharmacological potential of attaching the 2-(pyrrolidin-1-yl)ethyl moiety to a dihydroisoquinolinone ring system. Similar modifications on 2-Pyrrolidin-1-ylnicotinamide, potentially by constructing a fused ring system, could lead to interesting pharmacological profiles. []

11-(2-pyrrolidin-1-yl-ethoxy)-14,19-dioxa-5,7,26-triaza-tetracyclo[19.3.1.1(2,6).1(8,12)]heptacosa-1(25),2(26),3,5,8,10,12(27),16,21,23-decaene (SB1518)

  • Compound Description: This macrocyclic compound is a potent inhibitor of Janus kinase 2 (JAK2) and fms-like tyrosine kinase-3 (FLT3). It demonstrates promising activity as a therapeutic agent for myelofibrosis and lymphoma. []
  • Relevance: Although structurally distinct from 2-Pyrrolidin-1-ylnicotinamide, SB1518 highlights the incorporation of a 2-(pyrrolidin-1-yl)ethoxy substituent within a larger macrocyclic structure. This example suggests exploring the synthesis and biological evaluation of macrocyclic compounds derived from 2-Pyrrolidin-1-ylnicotinamide. []

(9E)-15-(2-(pyrrolidin-1-yl)ethoxy)-7,12,25-trioxa-19,21,24-triaza-tetracyclo[18.3.1.1(2,5).1(14,18)]hexacosa-1(24),2,4,9,14(26),15,17,20,22-nonaene (SB1578)

  • Compound Description: This macrocyclic compound, structurally related to SB1518, also acts as a potent inhibitor of JAK2 and FLT3. It exhibits promising potential as a therapeutic for rheumatoid arthritis and other autoimmune diseases. []
  • Relevance: Similar to SB1518, SB1578 demonstrates the incorporation of the 2-(pyrrolidin-1-yl)ethoxy group within a macrocyclic framework, further strengthening the rationale for exploring macrocyclization as a modification strategy for 2-Pyrrolidin-1-ylnicotinamide to potentially access novel biological activities. []

17-[2-(pyrrolidin-1-yl)ethyl]-aminno-17-demethoxygeldanamycin

  • Compound Description: This geldanamycin analog exhibits high anti-tumor activity against rhabdomyosarcoma cells while demonstrating low cytotoxicity towards normal cells. It functions by inhibiting heat shock protein 90 (HSP90). []
  • Relevance: While structurally different from 2-Pyrrolidin-1-ylnicotinamide, this compound highlights the potential of the 2-(pyrrolidin-1-yl)ethyl group in anti-cancer drug design. Exploration of 2-Pyrrolidin-1-ylnicotinamide analogs incorporating this structural feature could be of interest. []

(2S,3R)-(+)-3-(3-hydroxyphenyl)-2-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-2,3-dihydro-1,4-benzoxathiin-6-ol (I)

  • Compound Description: This compound is a selective estrogen receptor modulator (SERM) that exhibits genotoxicity in both in vitro and in vivo studies. []
  • Relevance: This SERM showcases the incorporation of the 2-(pyrrolidin-1-yl)ethoxy moiety within a larger pharmacophore. Although this compound exhibits genotoxicity, it suggests the potential for exploring similar structural modifications on 2-Pyrrolidin-1-ylnicotinamide to investigate their effects on estrogen receptor activity. []

(Cyclohexyl)phenyl[2-(pyrrolidin-1-yl)ethyl]silanol (sila-procyclidine)

  • Compound Description: This silicon-containing compound is an antimuscarinic agent with the (R)-enantiomer exhibiting higher affinity for muscarinic receptors compared to the (S)-enantiomer. []
  • Relevance: This compound highlights the possibility of incorporating a silicon atom linked to a 2-(pyrrolidin-1-yl)ethyl group in the design of 2-Pyrrolidin-1-ylnicotinamide analogs. Such modifications could introduce unique steric and electronic properties influencing biological activity. []

4-(3-(methylamino)-1-phenylpropyl)-6-(2-(pyrrolidin-1-yl)ethoxy)naphthalen-1-ol (Compound 5)

  • Compound Description: This compound exhibits dual inhibition of the histamine H3 receptor and the norepinephrine transporter. It shows efficacy in a rat model of osteoarthritic pain. []
  • Relevance: Similar to other related compounds, this molecule features the 2-(pyrrolidin-1-yl)ethoxy moiety. Its efficacy in a pain model suggests that modifications of 2-Pyrrolidin-1-ylnicotinamide incorporating similar structural features might be of interest for developing novel analgesics. []

3-[2-(pyrrolidin-1-yl)ethyl]indoles

  • Compound Description: This class of compounds exhibits potent agonist activity at the h5-HT1D receptor with high selectivity over the h5-HT1B receptor. They hold potential for treating migraine with potentially fewer side effects compared to less selective drugs. []
  • Relevance: Although 2-Pyrrolidin-1-ylnicotinamide belongs to a different heterocyclic class, this example highlights the potential of incorporating a 2-(pyrrolidin-1-yl)ethyl substituent for developing selective serotonin receptor agonists. Modifications to 2-Pyrrolidin-1-ylnicotinamide that incorporate indole ring systems could be explored for potential activity at serotonin receptors. []

(S)-2-Phenyl-N-(2-(pyrrolidin-1-yl)phenyl)butanamide (ML252)

  • Compound Description: This compound is a potent and brain-penetrant K(v)7.2 (KCNQ2) channel inhibitor. Interestingly, minor structural modifications can switch its activity from antagonist to agonist, indicating interaction with a critical site for channel gating. []
  • Relevance: While structurally distinct from 2-Pyrolidin-1-ylnicotinamide, ML252 highlights the pharmacological potential of N-(2-(pyrrolidin-1-yl)phenyl)acetamide derivatives. Modifications to 2-Pyrrolidin-1-ylnicotinamide that incorporate similar structural features could be explored for potential activity at KCNQ2 channels. []

Properties

CAS Number

784083-31-4

Product Name

2-Pyrrolidin-1-ylnicotinamide

IUPAC Name

2-pyrrolidin-1-ylpyridine-3-carboxamide

Molecular Formula

C10H13N3O

Molecular Weight

191.234

InChI

InChI=1S/C10H13N3O/c11-9(14)8-4-3-5-12-10(8)13-6-1-2-7-13/h3-5H,1-2,6-7H2,(H2,11,14)

InChI Key

CQCQXTPCAFJRHG-UHFFFAOYSA-N

SMILES

C1CCN(C1)C2=C(C=CC=N2)C(=O)N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.